Bromination Yield Advantage
In the direct bromination of 2,4-dimethylpyridine, 3-bromo-2,4-dimethylpyridine is obtained as the major mono-brominated product with an isolated yield of 29%, compared to a 22% yield for the 5-bromo isomer and a 12% yield for the 3,5-dibromo derivative [1]. This demonstrates a clear synthetic advantage in terms of relative yield and atom economy when targeting the 3-position for functionalization.
| Evidence Dimension | Isolated synthetic yield from 2,4-dimethylpyridine bromination |
|---|---|
| Target Compound Data | 29% yield |
| Comparator Or Baseline | 5-Bromo-2,4-dimethylpyridine (22% yield) and 3,5-dibromo-2,4-dimethylpyridine (12% yield) |
| Quantified Difference | 3-Bromo isomer yield is 1.3-fold higher than the 5-bromo isomer and 2.4-fold higher than the dibromo derivative |
| Conditions | Bromination of 2,4-dimethylpyridine with bromine in 20% free SO3 containing bromide, at 155-175 °C for 20 hours, followed by purification via automated flash column chromatography |
Why This Matters
Procuring the pre-formed 3-bromo isomer eliminates the need for laborious and low-yielding chromatographic separation from a mixture of brominated products, saving significant time and cost in downstream synthetic processes.
- [1] ChemicalBook. 3-BROMO-2,4-DIMETHYLPYRIDINE synthesis. Detailed synthetic procedure and product distribution. View Source
